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molecular formula C18H28N6O B1674449 Lamtidine CAS No. 73278-54-3

Lamtidine

Cat. No. B1674449
M. Wt: 344.5 g/mol
InChI Key: NRIGRKAXOLMTSK-UHFFFAOYSA-N
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Patent
US04764612

Procedure details

1-Methyl-N5 -[3-[3-(bromomethyl)phenoxy]propyl]-1H-1,2,4-triazole-3,5-diamine, hydrobromide (0.3 g) was dissolved in ethanol (5 ml) and treated with piperidine (0.3 g) at room temperature. The solvent was evaporated in vacuo and the residue triturated with ethyl acetate to afford the title compound as a white crystalline solid (0.22 g).
Name
1-Methyl-N5 -[3-[3-(bromomethyl)phenoxy]propyl]-1H-1,2,4-triazole-3,5-diamine, hydrobromide
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[CH3:2][N:3]1[C:7]([NH:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19]Br)[CH:14]=2)=[N:6][C:5]([NH2:21])=[N:4]1.[NH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>C(O)C>[CH3:2][N:3]1[C:7]([NH:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][N:22]3[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]3)[CH:14]=2)=[N:6][C:5]([NH2:21])=[N:4]1 |f:0.1|

Inputs

Step One
Name
1-Methyl-N5 -[3-[3-(bromomethyl)phenoxy]propyl]-1H-1,2,4-triazole-3,5-diamine, hydrobromide
Quantity
0.3 g
Type
reactant
Smiles
Br.CN1N=C(N=C1NCCCOC1=CC(=CC=C1)CBr)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(N=C1NCCCOC1=CC(=CC=C1)CN1CCCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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